7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Catalog No.
S1487500
CAS No.
110590-81-3
M.F
C34H30N2O4
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.2...

CAS Number

110590-81-3

Product Name

7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

IUPAC Name

7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C34H30N2O4

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C34H30N2O4/c1-5-17(6-2)35-31(37)23-13-9-19-21-11-15-25-30-26(34(40)36(33(25)39)18(7-3)8-4)16-12-22(28(21)30)20-10-14-24(32(35)38)29(23)27(19)20/h9-18H,5-8H2,1-4H3

InChI Key

AIPBSZJAQGGCPD-UHFFFAOYSA-N

SMILES

CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC)CC)C1=O

Description

The exact mass of the compound 2,9-Di(pentan-3-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Availability and Use:

Chemical Structure and Properties:

DPDI is a complex organic molecule belonging to the class of anthraquinones. It possesses a unique chemical structure consisting of a central anthraquinone core fused with two isoquinoline units and four carbonyl groups.

DPDI's chemical structure can be found on various scientific databases, such as PubChem .

Research Applications:

DPDI has been investigated for various potential applications in scientific research, including:

  • Organic photovoltaics: Studies have explored DPDI as a potential material for organic solar cells due to its light-absorbing properties [].
  • Biomedical research: DPDI's potential role in biological systems is also being explored, with some studies investigating its interactions with specific enzymes [].

7,18-Di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its extensive polycyclic structure and multiple functional groups. It belongs to the class of diazaheptacyclo compounds, which are notable for their unique arrangement of nitrogen atoms within a polycyclic framework. The compound features two pentan-3-yl substituents attached at the 7 and 18 positions of the heptacyclic core.

The structural formula indicates a high degree of saturation and multiple double bonds within the decaene framework. The presence of tetrone groups suggests potential reactivity and biological activity due to the electron-withdrawing nature of the carbonyl groups.

The chemical reactivity of 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can be summarized as follows:

  • Oxidation: The compound can undergo oxidation reactions that may lead to the formation of quinone derivatives from its tetrone groups.
  • Reduction: Reduction reactions can convert the tetrone functionalities into hydroxyl groups or other reduced forms.
  • Cycloaddition: Given its polyene structure, it may participate in cycloaddition reactions under appropriate conditions.

The synthesis of 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multi-step synthetic pathways that may include:

  • Formation of Heptacyclic Core: Initial steps often involve constructing the heptacyclic framework through cyclization reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce the pentan-3-yl substituents and carbonyl functionalities.
  • Purification: Final purification steps using chromatographic techniques ensure the isolation of the desired compound.

Specific methods may vary based on available reagents and desired yield.

The applications of 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include:

  • Pharmaceutical Development: Potential use in drug formulation due to its unique structure and possible biological activity.
  • Material Science: Could be explored for applications in developing novel materials with specific properties.
  • Chemical Research: Serves as a subject for studies investigating complex organic compounds and their reactivity.

Interaction studies involving this compound are essential for understanding its behavior in biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on binding affinity to specific receptors can help determine potential therapeutic applications.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can inform safety and efficacy profiles.

Several compounds share structural characteristics with 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone:

  • 7-Aminoheptacyclo[14.n.m...] - Similar nitrogen-containing polycyclic structure but lacks the pentan substituents.
  • Phenanthridine Derivatives - Share a similar polycyclic framework but differ in functional groups and nitrogen positioning.
  • Azaquinones - Contain nitrogen within their cyclic structures but typically have fewer rings and different substitution patterns.

Unique Features

The uniqueness of 7,18-di(pentan-3-yl)-7,18-diazaheptacyclo[14.6.2.22,...] lies in its extensive heptacyclic framework combined with dual pentan substituents and multiple carbonyl functionalities that may confer distinct chemical reactivity and biological properties compared to similar compounds.

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,9-Di(pentan-3-yl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone

Dates

Modify: 2023-08-15

Explore Compound Types